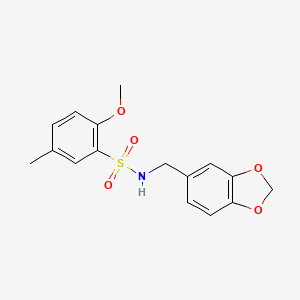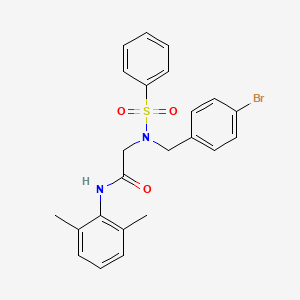
N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DMP 323, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of DMP 323 is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. By inhibiting CA IX, DMP 323 may prevent the acidification of the extracellular environment, which is necessary for cancer cell survival and proliferation. Additionally, DMP 323 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
DMP 323 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX and HDACs, DMP 323 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels that are necessary for tumor growth). Additionally, DMP 323 has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of DMP 323 for lab experiments is its specificity for CA IX and HDACs, which makes it a useful tool for studying the role of these enzymes in cancer and other diseases. Additionally, DMP 323 has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of DMP 323 is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on DMP 323. One area of interest is the development of more efficient synthesis methods, which could increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DMP 323, particularly with regard to its inhibition of HDACs. Finally, there is potential for the development of DMP 323 or related compounds as therapeutic agents for cancer and other diseases, although further research is needed to determine their efficacy and safety in humans.
In conclusion, DMP 323 is a promising compound with potential therapeutic applications. Its specificity for CA IX and HDACs, as well as its anti-inflammatory and anti-angiogenic effects, make it a useful tool for studying the role of these enzymes in cancer and other diseases. Further research is needed to fully understand the mechanism of action of DMP 323 and to determine its efficacy and safety as a therapeutic agent.
合成方法
The synthesis of DMP 323 involves the reaction of 2,6-dimethylaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form DMP 323. The overall yield of this synthesis method is approximately 60%.
科学研究应用
DMP 323 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DMP 323 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-6-14(2)18(13)19-24(22,23)16-10-8-15(9-11-16)20-12-4-7-17(20)21/h3,5-6,8-11,19H,4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULNNJABQBPZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)

![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)
